Aminoguanidine perchlorate
Description
Context and Significance within Advanced Energetic Materials
Aminoguanidine (B1677879) perchlorate (B79767), also referred to as aminoguanidinium perchlorate (AGClO4), is significant in the research of advanced energetic materials due to its classification as a nitrogen-rich energetic salt. at.uaresearchgate.net Such salts are a focal point of study because they often possess advantageous properties compared to traditional nonionic explosives. researchgate.net These advantages can include higher densities, lower vapor pressures, and enhanced thermal stability, which are attributable to their ionic lattice energies. at.ua
The exploration of aminoguanidine derivatives extends to their coordination complexes with metals like copper, which are also investigated as energetic materials. at.uaresearchgate.net These studies aim to create novel materials with tailored energetic properties, often showing enhanced sensitivities to impact and friction. at.ua The overarching goal in this field is the development of new energetic materials that can offer improved performance and specific characteristics for various applications. dtic.mil
Table 1: Physicochemical Properties of Aminoguanidinium Perchlorate (AGClO4) This table presents key data for Aminoguanidinium Perchlorate as reported in scientific literature.
| Property | Value | Reference |
| Formula | CH₇N₄ClO₄ | at.ua |
| Molecular Mass ( g/mol ) | 174.56 | at.ua |
| Decomposition Temp. (°C) | 250 | at.ua |
| Impact Sensitivity (J) | 4 | at.ua |
| Friction Sensitivity (N) | 110 | at.ua |
| Nitrogen Content (%) | 32.10 | at.ua |
Historical Overview of Aminoguanidine Salt Chemistry and Energetic Applications
The study of aminoguanidine salts is part of the broader history of guanidine-based energetic materials, which began with the discovery of guanidine (B92328) in the late 19th century. acs.org The development of energetic guanidine derivatives gained momentum in the early 20th century. In 1907, a patent was awarded for producing guanidinium (B1211019) nitrate (B79036) from dicyanamide. acs.org This was followed by comprehensive studies on the conversion of dicyandiamide (B1669379) to guanidinium nitrate and subsequently to nitroguanidine, a powerful explosive. acs.orgwikipedia.org
Nitroguanidine became a significant component in military applications, particularly in triple-base gun propellants starting in the 1930s, where it served to reduce muzzle flash and gun barrel erosion while maintaining high performance due to its high nitrogen content. wikipedia.orgusgovcloudapi.net This established the utility of the guanidine structure in energetic formulations.
In the continued search for new and improved energetic materials, research expanded to include various derivatives of guanidine, such as aminoguanidine and triaminoguanidine. researchgate.net These compounds were particularly attractive due to their high nitrogen content and the relative ease with which they could be protonated with acids to form energetic salts. researchgate.netresearchgate.net The combination of different nitrogen-rich cations, like aminoguanidinium, with various oxidizing anions allowed for the tuning of properties such as energy output, stability, and sensitivity. researchgate.net Aminoguanidine perchlorate is a product of this line of research, representing a simple salt combining the aminoguanidinium cation with the highly energetic perchlorate anion. at.ua The synthesis and characterization of such salts contribute to the fundamental understanding and development of the next generation of energetic materials. at.uadtic.mil
Structure
2D Structure
Properties
CAS No. |
41195-24-8 |
|---|---|
Molecular Formula |
CH7ClN4O4 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-aminoguanidine;perchloric acid |
InChI |
InChI=1S/CH6N4.ClHO4/c2-1(3)5-4;2-1(3,4)5/h4H2,(H4,2,3,5);(H,2,3,4,5) |
InChI Key |
FHNQNOARLHWMSH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(N)N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for Aminoguanidinium Perchlorate (B79767)
Neutralization Reactions from Aminoguanidinium Bicarbonate
Aminoguanidinium perchlorate (AGClO4) can be synthesized through a direct neutralization reaction utilizing aminoguanidinium bicarbonate as the starting material. icm.edu.plat.ua This method involves the reaction of aminoguanidinium bicarbonate with an aqueous solution of perchloric acid. icm.edu.plat.ua The reaction proceeds with the release of carbon dioxide gas, driving the formation of the perchlorate salt. icm.edu.pl
This synthetic route is advantageous due to the use of the relatively inexpensive and readily available aminoguanidinium bicarbonate. icm.edu.pl
Optimization of Reaction Conditions and Yields
The optimization of the reaction conditions is crucial for obtaining a high yield and purity of aminoguanidinium perchlorate. The process typically involves the use of one equivalent of perchloric acid solution to ensure complete neutralization of the aminoguanidinium bicarbonate. icm.edu.pl After the cessation of carbon dioxide evolution, which indicates the completion of the reaction, the product is isolated. icm.edu.pl
Isolation and purification of the aminoguanidinium perchlorate are generally achieved through evaporation of the solvent followed by recrystallization. icm.edu.pl Ethanol is a commonly used solvent for the recrystallization process, which helps in obtaining a purified crystalline product. icm.edu.pl
| Parameter | Condition | Purpose |
| Reactants | Aminoguanidinium bicarbonate, Perchloric acid | Precursor and acid for neutralization |
| Stoichiometry | 1 equivalent of perchloric acid | Ensures complete reaction |
| Solvent | Aqueous solution | Facilitates the ionic reaction |
| Reaction Endpoint | Cessation of CO₂ release | Indicates completion of the reaction |
| Isolation | Evaporation of solvent | To obtain the crude product |
| Purification | Recrystallization from ethanol | To purify the final product |
Derivatization and Analog Synthesis from Aminoguanidinium Perchlorate
Aminoguanidinium perchlorate serves as a versatile precursor for the synthesis of other energetic compounds, including triaminoguanidinium perchlorate and azidoformamidinium perchlorate. icm.edu.plat.ua
Triaminoguanidinium Perchlorate Synthesis
Triaminoguanidinium perchlorate (TAGClO4) can be synthesized from aminoguanidinium perchlorate through a nucleophilic substitution reaction. icm.edu.plat.ua This synthesis is achieved by reacting aminoguanidinium perchlorate with an excess of hydrazinium (B103819) hydrate (B1144303) in a suitable solvent, such as dioxane. icm.edu.pl The reaction proceeds via the nucleophilic attack of the hydrazine (B178648) on the aminoguanidinium cation, leading to the release of ammonia (B1221849). icm.edu.plat.ua
The reaction is typically carried out at an elevated temperature, around 80 °C, under reflux conditions. icm.edu.pl The completion of the reaction can be easily monitored by observing the cessation of ammonia gas evolution. icm.edu.pl This method is reported to produce triaminoguanidinium perchlorate in excellent yields. icm.edu.pl
| Reactant | Reagent | Solvent | Condition | Product |
| Aminoguanidinium perchlorate | Hydrazinium hydrate (excess) | Dioxane | Reflux at ~80 °C | Triaminoguanidinium perchlorate |
Azidoformamidinium Perchlorate Synthesis
Azidoformamidinium perchlorate (AFClO4) is another energetic derivative that can be synthesized from aminoguanidinium perchlorate. icm.edu.plat.ua The synthesis involves the reaction of the hydrazine group of aminoguanidinium perchlorate with nitrous acid (HNO₂). icm.edu.pl The nitrous acid is generated in situ from the reaction of potassium nitrite (B80452) with a dilute aqueous solution of perchloric acid. icm.edu.plat.ua
During the reaction, potassium perchlorate (KClO₄) precipitates out of the solution and can be removed by filtration. icm.edu.pl The desired product, azidoformamidinium perchlorate, is then isolated by removing the solvent from the filtrate. icm.edu.pl
| Precursor | Reagents | Reaction Type | Byproduct | Isolation Method |
| Aminoguanidinium perchlorate | Potassium nitrite, Perchloric acid | Diazotization | Potassium perchlorate | Filtration and solvent removal |
Coordination Chemistry and Metal Complex Synthesis with Aminoguanidine (B1677879) Ligands
Aminoguanidine and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with various transition metal ions. ajrconline.org The aminoguanidine ligand can act as a bidentate chelating agent, coordinating to the metal center through the nitrogen atoms of the amino and imino groups, forming a stable five-membered ring. ajrconline.orgresearchgate.net
A number of metal complexes with aminoguanidine have been synthesized and characterized. For instance, neutral aminoguanidine forms chelate complexes with platinum(II) and palladium(II). ajrconline.org The aminoguanidinium cation can also act as a ligand, coordinating to metal ions. ajrconline.org In some cases, aminoguanidine can be present as both a mono and dication in the same complex structure. ajrconline.org
The synthesis of these complexes often involves the reaction of a metal salt with the aminoguanidine ligand in a suitable solvent. ajrconline.orgat.ua The pH of the solution can play a crucial role in the formation and structure of the resulting complex. at.ua For example, the synthesis of a bis(aminoguanidine)copper(II) perchlorate complex was achieved by reacting aminoguanidine hemisulfate with copper(II) perchlorate in the presence of sodium bicarbonate to adjust the pH. at.ua Similarly, nickel aminoguanidine complexes have been synthesized by reacting the ligand with organic and inorganic acids at a neutral pH. ajrconline.org
| Metal Ion | Ligand | Coordination Mode | Example Complex |
| Copper(II) | Aminoguanidine | Bidentate (N,N) | Cu(amgu)₂₂ |
| Nickel(II) | Aminoguanidine | Bidentate (N,N) | Nickel aminoguanidine sulphate |
| Platinum(II) | Aminoguanidine | Bidentate (N,N) | trans-Pt(amgu)₂₂ |
| Palladium(II) | Aminoguanidine | Bidentate (N,N) | trans-[Pd(amgu)₂]Cl₂ |
Synthesis of Copper(II) Perchlorate Complexes with Aminoguanidine
The synthesis of copper(II) perchlorate complexes with aminoguanidine has been documented, leading to the formation of mononuclear compounds. A notable example is the preparation of bis(aminoguanidine)copper(II) perchlorate, formulated as Cu(AG)₂₂. at.uaresearchgate.net This complex is synthesized through the reaction of aminoguanidine hemisulfate (AGHS) with copper(II) perchlorate hexahydrate. at.ua
The procedure involves dissolving aminoguanidine hemisulfate in water and adding a sodium carbonate solution. at.ua To this mixture, an aqueous solution of copper(II) perchlorate is added, and the resulting solution is stirred. at.ua The final product, dark violet crystals of Cu(AG)₂₂, is obtained through the slow evaporation of the solvent. at.ua Elemental analysis confirms a metal-to-ligand stoichiometry of 1:2. at.uaresearchgate.net
In this complex, the aminoguanidine acts as a bidentate ligand, chelating to the copper(II) ion through two nitrogen atoms (one imine and one amine nitrogen) to form a stable five-membered ring. at.ua The resulting structure features a centrosymmetric square planar [Cu(AG)₂]²⁺ cation with two non-coordinating perchlorate anions. at.uaresearchgate.net The copper(II) atom is four-coordinated in a slightly distorted square-planar geometry. at.uaresearchgate.net The crystal structure is further stabilized by intermolecular hydrogen bonds between the N-H groups of the cation and the oxygen atoms of the perchlorate anions, forming a network. at.uaresearchgate.net
| Precursor 1 | Precursor 2 | Reagent | Molar Ratio (AGHS:Cu(ClO₄)₂·6H₂O) | Solvent | Product Formula | Coordination Geometry |
|---|---|---|---|---|---|---|
| Aminoguanidine Hemisulfate (AGHS) | Copper(II) Perchlorate Hexahydrate (Cu(ClO₄)₂·6H₂O) | Sodium Carbonate | 1:1 | Water | Cu(AG)₂₂ | Distorted Square-Planar |
Synthesis of Nickel(II) Perchlorate Complexes with Aminoguanidine
The synthesis of nickel(II) aminoguanidine perchlorate, often referred to as NAP, can be achieved through several methods. One common approach involves the reaction of a nickel(II) salt with an aminoguanidine salt in the presence of a perchlorate source.
One synthetic route starts with the preparation of nickel perchlorate by reacting nickel carbonate with perchloric acid. youtube.com Separately, aminoguanidine bicarbonate is converted to this compound using perchloric acid. youtube.com The two perchlorate solutions are then mixed. The complex, nickel this compound, is precipitated from the solution by adding a base such as sodium hydroxide. youtube.com
An alternative method utilizes more readily available starting materials. Nickel perchlorate can be prepared in situ by boiling nickel carbonate in a solution of ammonium (B1175870) perchlorate. youtube.com Similarly, this compound is made by boiling aminoguanidine bicarbonate with ammonium perchlorate solution until the evolution of ammonia and carbon dioxide ceases. youtube.comsciencemadness.org The two resulting solutions are then combined. The nickel this compound complex often precipitates directly upon mixing due to the presence of some ammonia from the in situ preparation, which can influence the pH. youtube.com If precipitation is incomplete, the addition of a base can be used to recover more product. youtube.com It is noted that an excess of ammonia should be avoided as it can lead to the formation of a soluble blue nickel-ammonia complex, which reduces the yield of the desired product. youtube.com The resulting complex has the formula Ni(AG)₂₂. sciencemadness.org
| Method | Nickel Source | Aminoguanidine Source | Perchlorate Source | Precipitating Agent | Key Condition |
|---|---|---|---|---|---|
| 1 | Nickel Carbonate | Aminoguanidine Bicarbonate | Perchloric Acid | Sodium Hydroxide | Separate preparation of perchlorate salts youtube.com |
| 2 | Nickel Carbonate | Aminoguanidine Bicarbonate | Ammonium Perchlorate | None (or Sodium Hydroxide) | In situ preparation of reactants by boiling youtube.com |
Synthesis of Other Transition Metal Perchlorate Complexes with Aminoguanidine Derivatives
The synthesis of transition metal perchlorate complexes extends to derivatives of aminoguanidine, such as 3-amino-1-nitroguanidine (ANQ). at.ua These complexes are of interest as energetic materials. Several divalent transition metal complexes with ANQ and perchlorate anions have been synthesized, including those of cobalt(II), nickel(II), copper(II), and zinc(II). at.ua
The general synthetic method involves dissolving the aminoguanidine derivative (ANQ) in a solution containing the respective transition metal salt. at.ua For the synthesis of the perchlorate complexes, the corresponding metal perchlorate salt is used as a precursor. The reaction typically involves stirring the components at a moderately elevated temperature (e.g., 55 °C) for a short period (e.g., 15 minutes) to facilitate complex formation. at.ua The resulting complexes often have the general formula M²⁺(ANQ)₂(ClO₄)₂(H₂O)y, where the number of water molecules (y) can vary. at.ua
For instance, complexes of cobalt, nickel, and zinc with ANQ and perchlorate have been isolated and characterized. at.ua In these compounds, the ANQ ligand coordinates to the metal center. A silver(I) complex, [Ag(ANQ)₂]ClO₄, has also been synthesized, demonstrating that this method is applicable to monovalent metals as well. at.ua In this silver complex, the silver cation is coordinated by four nitrogen atoms from two ANQ ligands in a square planar arrangement. at.ua
| Metal Ion (M²⁺/M⁺) | Metal Salt Precursor | Ligand | Resulting Complex Formula | Reaction Conditions |
|---|---|---|---|---|
| Cobalt(II) | Cobalt(II) Perchlorate | 3-Amino-1-nitroguanidine (ANQ) | Co(ANQ)₂(H₂O)₂₂ | Stirring at 55 °C for 15 min |
| Nickel(II) | Nickel(II) Perchlorate | 3-Amino-1-nitroguanidine (ANQ) | Ni(ANQ)₂(H₂O)₂₂ | Stirring at 55 °C for 15 min |
| Copper(II) | Copper(II) Perchlorate | 3-Amino-1-nitroguanidine (ANQ) | Cu(ANQ)₂(H₂O)₂ | Stirring at 55 °C for 15 min |
| Zinc(II) | Zinc(II) Perchlorate | 3-Amino-1-nitroguanidine (ANQ) | Zn(ANQ)₂(H₂O)₂₂ | Stirring at 55 °C for 15 min |
| Silver(I) | Silver(I) Perchlorate | 3-Amino-1-nitroguanidine (ANQ) | [Ag(ANQ)₂]ClO₄ | Stirring at 55 °C for 15 min |
Advanced Structural Elucidation and Spectroscopic Characterization
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. This method has been crucial in elucidating the detailed three-dimensional structure of aminoguanidine (B1677879) perchlorate (B79767).
The crystalline structure of aminoguanidine perchlorate (AGClO₄) has been determined through low-temperature single-crystal X-ray diffraction. Research has revealed that the compound crystallizes in the monoclinic system, specifically in the P2₁/c space group. While perchlorate salts of related guanidine (B92328) derivatives have been known to exhibit both monoclinic and orthorhombic structures, current detailed findings for this compound specify a monoclinic arrangement.
The unit cell parameters for this compound provide a fundamental description of its crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.455(2) |
| b (Å) | 5.503(2) |
| c (Å) | 13.886(3) |
| β (°) | 95.53(2) |
| Volume (ų) | 643.3(3) |
| Z (Formula units per cell) | 4 |
The aminoguanidinium cation, [CH₆N₄]⁺, exhibits a planar geometry for its C(N₂)₂ group, with the terminal amino group slightly out of plane. The positive charge is not localized on a single atom but is delocalized across the guanidinium (B1211019) core (the CN₃ framework) and the attached nitrogen atoms. This delocalization is a key feature of the guanidinium group, resulting from the overlap of p-orbitals on the central carbon and the three nitrogen atoms.
Computational studies indicate that the substitution of an amino group onto the guanidine core leads to an increased electron delocalization from the center of the NH₂ attachment to the π-framework. In the protonated aminoguanidine cation, this π-delocalization is more polarized compared to the unsubstituted protonated guanidine. The bond lengths within the cation reflect this delocalization, with C-N bond distances being intermediate between typical single and double bonds. For instance, the C1-N2, C1-N3, and C1-N4 bond lengths are 1.321(3) Å, 1.322(3) Å, and 1.332(3) Å, respectively, while the N3-N5 bond length is 1.408(3) Å.
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for confirming the identity and characterizing the structural features of this compound in various states.
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule. The spectra are characterized by distinct peaks corresponding to the functional groups of the aminoguanidinium cation and the vibrations of the perchlorate anion.
The perchlorate anion (ClO₄⁻), which has Td symmetry, exhibits characteristic vibrational modes. A strong, asymmetric stretching vibration (νₐₛ) is typically observed around 1119 cm⁻¹, with other deformation modes appearing at lower frequencies, such as 625 cm⁻¹ (δₐₛ) and 459 cm⁻¹ (δₛ). The N-H stretching vibrations of the cation's amino and hydrazinyl groups are observed in the high-frequency region of the spectra, typically appearing as weak peaks in the Raman spectra between 3200 and 3400 cm⁻¹. Weaker vibrations in the 1400-1700 cm⁻¹ range can be assigned to C-N and N-N stretching modes of the cation.
| Frequency (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 3200-3400 | N-H stretching | Raman |
| 1400-1700 | C-N and N-N stretching | Raman |
| 1119 | νₐₛ (ClO₄⁻) | Raman |
| 625 | δₐₛ (ClO₄⁻) | Raman |
| 459 | δₛ (ClO₄⁻) | Raman |
Multinuclear NMR spectroscopy provides detailed insight into the chemical environment of the hydrogen, carbon, and nitrogen atoms within the aminoguanidinium cation.
¹H NMR: The proton NMR spectrum shows signals corresponding to the chemically distinct protons of the -NH₂ and -NHNH₂ groups.
¹³C NMR: A single resonance is typically observed in the ¹³C NMR spectrum, corresponding to the central carbon atom of the guanidinium core. For this compound, this signal appears at approximately 159.5 ppm.
¹⁵N NMR: The ¹⁵N NMR spectrum is particularly informative as it can distinguish between the different nitrogen environments in the cation. Three distinct signals are observed for this compound, corresponding to the two nitrogens of the guanidinium core and the two nitrogens of the hydrazinyl group.
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹³C | 159.5 |
| ¹⁵N | -285.6 |
| -312.4 | |
| -327.6 |
Supplementary Analytical Techniques for Compositional Verification
To unequivocally determine the composition, purity, and structure of this compound and its derivatives, a suite of supplementary analytical techniques is employed.
Elemental analysis provides a fundamental verification of a compound's empirical formula by quantifying the mass percentages of its constituent elements. This technique is routinely used to confirm the successful synthesis and stoichiometry of novel compounds. For aminoguanidinium perchlorate and its metal complexes, the experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values. A close correlation between the found and calculated values confirms the chemical formula and the purity of the synthesized material. icm.edu.plat.uaresearchgate.net
Below is a data table presenting typical elemental analysis findings for an aminoguanidine-related compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 6.88 | 6.99 |
| Hydrogen (H) | 4.04 | 4.01 |
| Nitrogen (N) | 32.09 | 31.88 |
| Data for aminoguanidinium perchlorate (AGClO₄). icm.edu.pl |
This data confirms the stoichiometry of the compound, for example, in the case of bis(aminoguanidine)copper(II) perchlorate, elemental analysis was used to establish the 1:2 metal-to-ligand ratio. at.uaresearchgate.net
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. It is instrumental in confirming the identity of newly synthesized materials like aminoguanidinium perchlorate. icm.edu.plat.ua The technique provides direct evidence of the compound's molecular ion, corroborating the structure proposed by other analytical methods.
Powder X-ray Diffraction (XRD) is an essential technique for identifying the crystalline phases of a bulk sample and assessing its purity. govinfo.govunt.edunih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystalline material, one can obtain information about its crystal structure, including lattice parameters and space group.
The crystal structures of aminoguanidinium perchlorate and related complexes have been determined using X-ray diffraction techniques. at.uaicm.edu.plat.ua This analysis not only confirms the atomic arrangement and bonding within the molecule but also verifies the bulk purity of the sample. A pure crystalline sample will exhibit a sharp, well-defined diffraction pattern corresponding to a single phase.
The table below summarizes crystallographic data obtained for aminoguanidinium perchlorate and a copper(II) complex, which is foundational for any XRD pattern analysis.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Aminoguanidinium Perchlorate | CH₆N₄·HClO₄ | Monoclinic | P2₁/c | 7.913(2) | 11.233(3) | 7.391(2) | 108.79(2) | 621.8(3) | 4 |
| Bis(aminoguanidine)copper(II) Perchlorate | Cu(CH₆N₄)₂₂ | Monoclinic | P2₁/n | 5.079(1) | 8.797(2) | 14.264(3) | 93.87(3) | 636.0(2) | 2 |
| Data obtained from single-crystal X-ray diffraction studies. at.uaicm.edu.pl |
Thermo Analytical Investigations and Decomposition Reaction Pathways
Differential Scanning Calorimetry (DSC) Studies
Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis reveals thermal transitions such as melting, crystallization, and decomposition.
Studies on aminoguanidinium perchlorate (B79767) (AGClO₄) show distinct thermal events upon heating. The compound undergoes an initial endothermic process, which corresponds to its melting point. Following the melt, a strong exothermic event occurs at a higher temperature, indicating the onset of rapid and energetic decomposition.
Research has identified a discrete melting point for aminoguanidinium perchlorate at 72 °C. icm.edu.pl This endothermic transition signifies the absorption of energy as the compound changes from a solid to a liquid state. The decomposition process is characterized by a significant release of energy (an exothermic process), with the decomposition temperature reported to be 250 °C. icm.edu.pl This high decomposition temperature suggests greater thermal stability compared to other related energetic salts like azidoformamidinium perchlorate (125 °C) and triaminoguanidinium perchlorate (180 °C). icm.edu.pl
The primary phase transition observed for aminoguanidine (B1677879) perchlorate via DSC is the solid-to-liquid transition (melting) at 72 °C. icm.edu.pl While the temperature of this endothermic event is well-documented, specific quantitative data regarding the associated enthalpy of fusion (ΔHfus) for aminoguanidine perchlorate is not detailed in the available scientific literature. Such enthalpy data would quantify the energy required to overcome the crystal lattice forces of the compound. No other solid-state phase transitions are reported prior to melting.
| Thermal Event | Process Type | Temperature (°C) | Associated Enthalpy (ΔH) |
|---|---|---|---|
| Melting | Endothermic | 72 | Not Reported |
| Decomposition | Exothermic | 250 | Not Reported |
Thermogravimetric Analysis (TGA) and Evolved Gas Analysis (EGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insight into decomposition patterns and thermal stability. When coupled with techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it becomes Evolved Gas Analysis (EGA), which can identify the specific gaseous products released during decomposition.
While the decomposition of perchlorate-based energetic materials typically yields a mixture of gases, detailed TGA-EGA studies specifically identifying the evolved gaseous products from the thermal decomposition of pure this compound are not available in the reviewed scientific literature. For related compounds like ammonium (B1175870) perchlorate, decomposition products commonly include species such as H₂O, N₂O, HCl, and Cl₂, but the specific products for this compound remain to be experimentally verified and reported. acs.org
TGA curves can reveal whether a compound decomposes in a single, rapid event or through multiple, distinct stages. However, without experimental TGA data for this compound, it is not possible to model its decomposition pathway or determine if it follows a single-stage or multi-stage mass loss process.
Kinetic and Thermodynamic Parameters of Thermal Decomposition
The study of decomposition kinetics provides crucial data for assessing the stability and reaction rates of energetic materials. Parameters such as activation energy (Ea), the pre-exponential factor (A), and activation free energy (ΔG≠) are often calculated from non-isothermal DSC or TGA data to model the decomposition reaction.
Despite the importance of these parameters for safety and performance modeling, specific kinetic and thermodynamic values for the thermal decomposition of this compound have not been reported in the available literature. Studies on other energetic materials show that these parameters are essential for understanding reaction mechanisms and predicting material behavior under different thermal conditions. acs.orgnih.govnih.gov
Activation Energies and Reaction Mechanisms
Detailed kinetic studies determining the precise activation energy for the thermal decomposition of this compound are not readily found in published research. However, thermal stability data from differential scanning calorimetry (DSC) is available.
Research has shown that aminoguanidinium perchlorate (AGClO4) is the most thermally stable among a series of related energetic perchlorate salts, with a decomposition temperature of 250 °C. This indicates a significant energy barrier to initiating its decomposition. The decomposition process is exothermic, a characteristic of energetic materials.
While a specific, detailed reaction mechanism for this compound decomposition has not been fully elucidated in available literature, the decomposition of such energetic salts typically involves complex redox reactions. The aminoguanidinium cation acts as the fuel, while the perchlorate anion serves as the oxidizer. The initial step is likely the proton transfer from the cation to the perchlorate anion, followed by the decomposition of perchloric acid and subsequent oxidation of the fuel component. The decomposition is expected to proceed through various gaseous intermediates, leading to the final products.
Table 1: Decomposition Temperatures of Selected Energetic Perchlorate Salts
| Compound | Decomposition Temperature (°C) |
| Aminoguanidinium perchlorate (AGClO4) | 250 |
| Triaminoguanidinium perchlorate (TAGClO4) | 180 |
| Azidoformamidinium perchlorate (AFClO4) | 125 |
Influence of Catalysts and Additives (e.g., Nanomaterials, Metal Complexes) on Decomposition Pathways and Rates
There is a significant body of research on the catalytic decomposition of ammonium perchlorate, utilizing a wide range of additives including nanomaterials and metal complexes to lower its decomposition temperature and increase its decomposition rate. However, specific studies detailing the influence of such catalysts and additives on the decomposition pathways and rates of This compound are not present in the reviewed scientific literature.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For aminoguanidine (B1677879) perchlorate (B79767), DFT studies focus on its electronic structure, reactivity, and the nature of bonding within its constituent ions.
The electronic structure of aminoguanidine perchlorate is defined by the ionic interaction between the aminoguanidinium cation ([CH₆N₄]⁺) and the perchlorate anion (ClO₄⁻). X-ray diffraction studies have determined the precise bond lengths within the aminoguanidinium cation. The carbon-nitrogen bond distances are all intermediate between typical single (1.47 Å) and double (1.22 Å) bonds, which points to a significant delocalization of the positive charge across the C-N backbone. researchgate.net
The crystal structure of aminoguanidinium perchlorate is monoclinic, belonging to the P2₁/c space group, with four molecules per unit cell. researchgate.net The packing of the ions in the crystal lattice is heavily influenced by a network of N-H···O hydrogen bonds, where all hydrogen atoms of the cation and all oxygen atoms of the perchlorate anion participate. researchgate.net While specific DFT-calculated charge distributions are not extensively detailed in available literature, the experimental bond lengths strongly support the computed electronic structures of similar guanidinium-based systems where charge is shared among the nitrogen atoms.
| Bond | Length (Å) |
|---|---|
| C–N (average) | ~1.30 - 1.33 |
| N1–N2 (hydrazine) | ~1.402 |
Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to predict the reactivity of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. rsc.org
A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron to a higher energy state, suggesting higher reactivity and potentially greater sensitivity to stimuli such as impact or heat. rsc.org In energetic materials, a smaller gap often correlates with increased sensitivity. For the aminoguanidinium and perchlorate ions, the HOMO is typically located on the electron-rich perchlorate anion, while the LUMO is centered on the aminoguanidinium cation. The electron transition from the oxidant (perchlorate) to the fuel (aminoguanidinium) is a key step in the initiation of decomposition.
| Parameter | Value |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
The aminoguanidinium cation exhibits significant electron delocalization, a feature that contributes to its stability. This delocalization is evident from its molecular structure, where the C–N bond lengths are intermediate between those of single and double bonds. researchgate.net This indicates a resonance-stabilized system where the positive charge is not localized on a single atom but is distributed across the central carbon and the three adjacent nitrogen atoms.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed, atomistic view of complex processes such as chemical decomposition.
Reactive molecular dynamics simulations, which employ force fields capable of modeling the breaking and forming of chemical bonds, are particularly useful for elucidating the complex reaction mechanisms of energetic materials under high-temperature and high-pressure conditions.
For many perchlorate-based energetic salts, the initial step in thermal decomposition is proton transfer from the cation to the perchlorate anion, forming perchloric acid (HClO₄). This highly unstable intermediate then decomposes, releasing reactive radical species that oxidize the fuel components of the cation. While specific reactive MD simulation studies for this compound have not been extensively reported, the general mechanism observed for ammonium (B1175870) perchlorate and other amine perchlorate salts is believed to be analogous. Such simulations would be instrumental in identifying the specific reaction pathways, intermediate species, and final decomposition products for this compound.
Prediction of Energetic Performance Parameters
Computational chemistry is widely used to predict the energetic performance of new explosive compounds, saving significant time and resources compared to experimental synthesis and testing. Key performance parameters include the heat of formation, detonation velocity (D), and detonation pressure (P). These properties are often calculated using thermochemical codes that rely on computed values for the heat of formation and density.
For this compound, while a comprehensive set of computationally predicted performance parameters is not available in the literature, calculations for closely related compounds such as triaminoguanidinium dinitramide (synthesized from triaminoguanidinium perchlorate) have been performed. researchgate.netscience.gov These studies show high predicted detonation velocities and pressures, suggesting that guanidinium-based perchlorate salts are potent energetic materials. researchgate.netscience.gov
| Parameter | Value |
|---|---|
| Heat of Formation (ΔHf) | Data Not Available |
| Detonation Velocity (D) | Data Not Available |
| Detonation Pressure (P) | Data Not Available |
Detonation Pressure and Velocity Calculations (e.g., EXPLO5 code)
The prediction of detonation performance is a primary goal of the theoretical study of energetic materials. Detonation velocity (VoD) and detonation pressure (P) are key indicators of an explosive's performance, representing the speed of the detonation wave and the pressure exerted at the detonation front, respectively.
Heat of Formation and Heat of Combustion Computations
The heat of formation (ΔHf°) is a fundamental thermodynamic property that significantly influences the energy output of an energetic material. A higher, more positive or less negative heat of formation generally contributes to a greater energy release upon detonation.
For nitrogen-rich energetic salts like this compound, the heat of formation is a critical parameter in performance calculations. The standard enthalpy of formation for this compound has been reported in the literature. dokumen.pub This value is often derived from experimental measurements of the heat of combustion using bomb calorimetry. The combustion data is then used in conjunction with Hess's law and the known heats of formation of the combustion products (e.g., CO2, H2O, N2, and HCl) to calculate the enthalpy of formation of the compound.
| Property | Value |
|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -9.2 kcal/mol dokumen.pub |
Energetic Performance Characterization and Advanced Formulations
Detonation Parameter Determination and Assessment
The detonation parameters of an energetic material, such as detonation velocity and pressure, are key indicators of its performance. For novel or highly sensitive compounds like aminoguanidine (B1677879) perchlorate (B79767), these values are often determined through thermochemical calculations using specialized software like EXPLO5, which is based on the Chapman-Jouguet theory of detonation. researchgate.netunizg.hrmatec-conferences.org
Detonation pressure is the immense pressure generated at the detonation front, which is a primary contributor to an explosive's brisance or shattering effect. Similar to detonation velocity, this parameter is often calculated for safety and practicality. Calculated detonation pressures for energetic salts related to aminoguanidine perchlorate fall within a range of 28.0 to 40.5 GPa. icm.edu.pl For context, the detonation pressure of a nickel-monoaminoguanidine-perchlorate complex salt is reported as 330 kbar (33 GPa) at 90% theoretical density, which exceeds that of RDX under similar conditions (265 kbar). google.com
The energy release of this compound is a function of its chemical composition, combining a fuel component (aminoguanidinium cation) with a potent oxidizer (perchlorate anion). The thermal stability of this compound has been investigated using Differential Scanning Calorimetry (DSC). These studies show it to be the most stable among a series of related perchlorate salts, with a decomposition temperature of 250 °C. icm.edu.pl This high decomposition temperature, for an energetic material, indicates significant thermal stability. The heat of explosion for ammonium (B1175870) perchlorate, a related compound, is 3720 kJ kg⁻¹, which provides a reference for the energetic output expected from such perchlorate-based salts. acs.org
Sensitivity to Mechanical Stimuli and Electrostatic Discharge
The sensitivity of an explosive to mechanical forces like impact and friction is a critical safety parameter. These properties are typically quantified using standardized methods, such as those developed by the German Federal Institute for Materials Research and Testing (BAM).
Impact sensitivity is determined using a BAM drophammer, where a weight is dropped from varying heights onto a sample of the material. Aminoguanidinium perchlorate is known to be sensitive to impact. at.uaicm.edu.pl While a specific value for the pure compound is not detailed in the available literature, data from its derivatives provide a strong indication of its sensitivity level. For example, the bis(aminoguanidine)copper(II) perchlorate complex shows an impact sensitivity of 4 Joules (J). at.ua Other energetic perchlorate salts also exhibit high sensitivity, often in the range of 1 to 4 J. uni-muenchen.de
BAM Impact Sensitivity of Related Compounds
| Compound | Impact Sensitivity (J) |
| Bis(aminoguanidine)copper(II) perchlorate | 4 |
| Azidoformamidinium Perchlorate | 1 |
| Triaminoguanidinium Perchlorate | 3 |
This table presents data for compounds structurally related to this compound to provide context for its energetic properties.
Friction sensitivity is measured with a BAM friction tester, which subjects the material to frictional forces between a porcelain peg and plate under a specified load. Research confirms that aminoguanidinium perchlorate is sensitive to friction. at.uaicm.edu.pl Specific values for related compounds illustrate the degree of sensitivity. The bis(aminoguanidine)copper(II) perchlorate complex has a measured friction sensitivity of 20 Newtons (N). at.ua For comparison, other aminoguanidine-based perchlorate compounds show friction sensitivities ranging from 5 N to 160 N, depending on the specific cation and crystal structure. uni-muenchen.de
BAM Friction Sensitivity of Related Compounds
| Compound | Friction Sensitivity (N) |
| Bis(aminoguanidine)copper(II) perchlorate | 20 |
| Azidoformamidinium Perchlorate | 5 |
| Triaminoguanidinium Perchlorate | 14 |
| Guanidinium (B1211019) Perchlorate | 160 |
This table presents data for compounds structurally related to this compound to provide context for its energetic properties.
Formulation and Application in Advanced Energetic Systems
Aminoguanidine derivatives and perchlorates are explored in eutectic formulations to create energetic materials with tailored properties, particularly for gas-generating propellant applications. A eutectic is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual constituents. This property can be advantageous in propellant manufacturing, obviating the need for hazardous milling of sensitive solid components.
Research has focused on eutectic solutions of ammonium nitrate (B79036) with aminoguanidine nitrate, stabilized with potassium perchlorate. These formulations are designed to produce a non-toxic, colorless, and low-particulate gas, suitable for applications like vehicle airbag inflation. The addition of potassium perchlorate to the eutectic mixture has been shown to improve thermal stability, increase the burn rate, and lower the pressure exponent.
In a related application, a eutectic of trithis compound and lithium perchlorate has been developed. This formulation is liquid at moderately elevated temperatures (e.g., 82°C for a 35% trithis compound mixture) and offers significant advantages over its components. The eutectic is less sensitive to impact than pure trithis compound and produces a higher proportion of gaseous combustion products than lithium perchlorate alone, which enhances the specific impulse of the propellant.
Table 2: Examples of Eutectic Formulations Involving Guanidine (B92328) Derivatives and Perchlorates
| Eutectic Components | Additive/Stabilizer | Intended Application | Key Benefits |
|---|---|---|---|
| Ammonium Nitrate & Aminoguanidine Nitrate | Potassium Perchlorate | Gas Generation (e.g., Airbags) | Improved stability, increased burn rate, low particulate exhaust. |
High-Energy Density Materials (HEDMs) are compounds or formulations that release large amounts of energy upon decomposition. The development of new HEDMs often involves a trade-off between energetic performance and sensitivity. Guanidinium derivatives, including aminoguanidine, are utilized as nitrogen-rich cations in the synthesis of energetic salts, which are a significant class of HEDMs. These salts often possess desirable characteristics such as high thermal stability, low vapor pressure, and high densities resulting from their lattice energies.
This compound combines a high-nitrogen cation (aminoguanidinium) with an oxygen-rich anion (perchlorate), making it a compound of interest in the field of HEDMs. The strategy of salt formation is a key tool in developing HEDMs, as it can help to reduce sensitivity while maintaining high energy content. The goal is to create materials with performance comparable to or exceeding standard explosives but with improved safety characteristics. While specific composite HEDMs incorporating this compound as a component are not detailed, its properties as an energetic salt make it a candidate for research and development in advanced energetic formulations.
The initiation of energetic materials by laser provides a safe and precise alternative to conventional electrical or mechanical methods. Research has shown that certain aminoguanidine-based coordination compounds are sensitive to laser ignition and have potential as primary explosives.
A complex formed from monoaminoguanidine and copper perchlorate is described as a high-performance primary explosive that is laser sensitive. This material can be made to deflagrate using 630 nm laser radiation. Even a very small amount (less than 3 mg) of the uncompressed nickel di(aminoguanidine) diperchlorate complex was sufficient to ignite a secondary charge of Nitropenta, demonstrating its high ignition capability. The initiation of such materials by a short-pulsed laser is considered to be more of an electronic process than a purely thermal one, with energy transfer from the perchlorate anion to the metal cation being a potential mechanism.
Further studies have investigated the laser ignition potential of various transition metal complexes of 3-amino-1-nitroguanidine (a related guanidine derivative) with nitrate and perchlorate anions, reinforcing the interest in these compounds for laser-ignitable systems.
Table 3: Laser Ignition Properties of Aminoguanidine-Based Compounds
| Compound/Complex | Laser Sensitivity | Wavelength | Application |
|---|---|---|---|
| Copper(II) Perchlorate Complex with Aminoguanidine | Yes | 630 nm | Primary Explosive |
| Nickel di(aminoguanidine) diperchlorate | Yes | Not specified | Primary Explosive / Igniter |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
